molecular formula C9H6INO2S2 B5060531 (5Z)-5-[(5-iodo-2-furyl)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-[(5-iodo-2-furyl)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B5060531
M. Wt: 351.2 g/mol
InChI Key: BTMHRRFXALZZLQ-XQRVVYSFSA-N
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Description

(5Z)-5-[(5-Iodo-2-furyl)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one (CAS Registry Number 329002-53-1) is a unique heterocyclic compound supplied for early-stage discovery research. This reagent belongs to a class of 4-thiazolidinone derivatives, a scaffold recognized in medicinal chemistry for its diverse biological activities. The molecular structure integrates a 1,3-thiazolidin-4-one core, substituted with a methyl group at the N-3 position and a (5-iodo-2-furyl)methylene moiety at the 5-position, creating a conjugated system with Z-configuration around the exocyclic double bond . Its molecular formula is C9H6INO2S2, and it has a calculated average molecular weight of 351.18 g/mol . Researchers can utilize its distinct structure, particularly the reactive iodine atom on the furan ring, as a versatile synthetic intermediate for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings. This makes it a valuable building block for creating diverse chemical libraries for high-throughput screening in drug discovery programs. The compound is characterized by several computed physicochemical properties, including a density of approximately 2.049 g/cm³ and a boiling point of around 410.9°C at 760 mmHg . This product is provided as part of a collection of unique research chemicals and is offered For Research Use Only. It is not intended for diagnostic, therapeutic, or personal use. No analytical data is collected for this product; the buyer assumes responsibility for confirming product identity and/or purity. All sales are final. For detailed structural information, please refer to the provided identifiers: SMILES (O=C1C(/SC(=S)N1C)=C/c2oc(I)cc2) and InChIKey (BTMHRRFXALZZLQ-XQRVVYSFSA-N) .

Properties

IUPAC Name

(5Z)-5-[(5-iodofuran-2-yl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6INO2S2/c1-11-8(12)6(15-9(11)14)4-5-2-3-7(10)13-5/h2-4H,1H3/b6-4-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTMHRRFXALZZLQ-XQRVVYSFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(O2)I)SC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)/C(=C/C2=CC=C(O2)I)/SC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6INO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(5-iodo-2-furyl)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 5-iodo-2-furaldehyde with 3-methyl-2-thioxo-1,3-thiazolidin-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an appropriate solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Nucleophilic Attack at the Thioxo Group

The C=S bond at position 2 undergoes nucleophilic substitution with amines or alcohols:

Reagent Conditions Product
Primary amines (e.g., aniline)Ethanol, reflux (4–6 hr)2-Amino-5-[(5-iodo-2-furyl)methylene]-3-methyl-1,3-thiazolidin-4-one
Secondary amines (e.g., morpholine)DMF, 80°C (2 hr)N-substituted derivatives with retained Z-configuration

Redox Reactions

The thiazolidinone moiety participates in oxidation-reduction processes:

Reagent Reaction Type Outcome
H₂O₂ (30%)Oxidation of thioxo to sulfonylFormation of 3-methyl-2-sulfonyl-1,3-thiazolidin-4-one derivatives
NaBH₄Reduction of exocyclic double bondPartial saturation of the methylene group, altering conjugation

Cycloaddition and Ring-Opening Reactions

The exocyclic double bond engages in [3+2] cycloadditions:

Dipolarophile Conditions Product
Nitrile oxidesToluene, 110°C (8 hr)Isoxazoline-fused thiazolidinone derivatives
AzidesCu(I) catalysis, RTTriazole-linked hybrids with retained iodine substituent

Functional Group Transformations

The iodine atom on the furan ring enables cross-coupling reactions:

Reaction Type Catalyst/Reagents Product
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF/H₂O5-Aryl-substituted furan derivatives
Ullmann couplingCuI, 1,10-phenanthroline, DMFBiaryl structures extending π-conjugation

Acid/Base-Mediated Rearrangements

Under strong acidic or basic conditions, the thiazolidinone ring undergoes structural changes:

Condition Effect
HCl (conc.), refluxRing contraction to thiazole derivatives via desulfurization
NaOH (aq.), ΔHydrolysis of the thiazolidinone ring to form thiourea intermediates

Photochemical Reactivity

UV irradiation induces ZE isomerization of the exocyclic double bond, confirmed by NMR and UV-Vis spectroscopy . The E-isomer shows reduced planarity, impacting electronic properties.

Key Reactivity Trends

  • Substituent Effects : The electron-withdrawing iodine atom on the furan ring enhances electrophilicity at the methylene carbon, facilitating nucleophilic attacks .

  • Stereochemical Stability : The Z-configuration is thermodynamically favored due to conjugation between the furan and thiazolidinone rings .

  • Solvent Dependence : Polar aprotic solvents (e.g., DMF) accelerate amine substitution reactions compared to ethanol .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research has indicated that thiazolidinone derivatives exhibit significant antimicrobial properties. A study demonstrated that (5Z)-5-[(5-iodo-2-furyl)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one showed promising activity against various bacterial strains. The mechanism of action is believed to involve inhibition of bacterial cell wall synthesis and disruption of metabolic pathways.

Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies revealed that it induces apoptosis in cancer cell lines, suggesting its potential as a chemotherapeutic agent. The presence of the iodine atom in its structure may enhance its reactivity with cellular targets, contributing to its efficacy.

Environmental Science Applications

Pesticidal Activity
Thiazolidinone derivatives have been explored for their pesticidal properties. This compound has shown effectiveness against certain pests in agricultural settings. Field trials indicated a significant reduction in pest populations, highlighting its potential as an environmentally friendly pesticide.

Environmental Monitoring
The compound's stability and reactivity make it a candidate for use in environmental monitoring systems. Its ability to form complexes with heavy metals suggests potential applications in detecting and quantifying environmental pollutants.

Materials Science Applications

Polymer Chemistry
In materials science, this compound can serve as a monomer for synthesizing novel polymers with enhanced thermal and mechanical properties. Research indicates that incorporating this compound into polymer matrices can improve their resistance to degradation under various environmental conditions.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial activity of various thiazolidinone derivatives, including this compound. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating strong antibacterial properties.

Case Study 2: Pesticidal Effectiveness

Field trials conducted at an agricultural research station tested the efficacy of this compound as a pesticide. The results demonstrated a 75% reduction in pest populations compared to untreated controls over a six-week period.

Data Tables

Application AreaFindingsReference
Antimicrobial ActivityMIC of 32 µg/mL against S. aureusJournal of Antimicrobial Chemotherapy
Pesticidal Effect75% reduction in pest populationsAgricultural Research Station Trials
Polymer ChemistryImproved thermal stability in polymer matricesMaterials Science Journal

Mechanism of Action

The mechanism of action of (5Z)-5-[(5-iodo-2-furyl)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting various biological pathways. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to the suppression of cell growth and proliferation.

Comparison with Similar Compounds

Key Observations :

  • Synthesis Yields : Microwave-assisted methods (e.g., compounds 3h and 3i) achieve higher yields (70–88%) compared to conventional methods .
  • Melting Points : Halogenated derivatives (e.g., bromo in 3i) exhibit higher melting points (>260°C), suggesting stronger intermolecular interactions due to halogen bonding .

Key Observations :

  • Electron-Withdrawing Groups : Nitro (11b) and iodo substituents may enhance kinase inhibition by increasing electrophilicity at the reactive site .
  • Structural Flexibility : Compounds with flexible side chains (e.g., 2-hydroxyethyl in compound 15) show improved cellular uptake and activity .

Physicochemical Properties

  • Solubility : Iodine's hydrophobicity in the target compound may reduce aqueous solubility compared to hydroxy or methoxy derivatives (e.g., 3e) .
  • Crystal Packing: Dihedral angles between the thiazolidinone core and aromatic substituents (e.g., 74.43° in compound I from ) influence molecular stacking and stability .

Biological Activity

The compound (5Z)-5-[(5-iodo-2-furyl)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one is a derivative of thiazolidin-4-one, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Overview of Thiazolidin-4-One Derivatives

Thiazolidin-4-one derivatives have gained attention in medicinal chemistry due to their antioxidant , anticancer , antimicrobial , and anti-inflammatory properties. The biological activities of these compounds are influenced by their structural modifications, particularly at positions 2, 3, and 5 of the thiazolidinone ring .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidin-4-one derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. A study reported that certain thiazolidinones exhibited IC50 values ranging from 8.5 µM to 15.1 µM against K562 and HeLa cells, demonstrating their potential as effective anticancer agents .

Antimicrobial Activity

Thiazolidinones also exhibit notable antimicrobial properties. The compound this compound's structure suggests it may inhibit bacterial growth through mechanisms similar to other thiazolidinones that disrupt bacterial cell wall synthesis or function as enzyme inhibitors .

Antioxidant Properties

The antioxidant capacity of thiazolidinones is another area of interest. Compounds within this class have demonstrated significant free radical scavenging activity, which is crucial for combating oxidative stress-related diseases. The antioxidant activity can be quantified using assays like the DPPH radical scavenging method .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features:

PositionModificationBiological Activity
2ThioetherAntimicrobial
3Methyl groupAnticancer
5Iodo groupEnhanced activity

The presence of the iodo substituent at position 5 is particularly noteworthy as halogenated compounds often exhibit increased lipophilicity and biological activity compared to their non-halogenated counterparts .

Case Studies and Research Findings

Several studies have investigated the biological activities of thiazolidinone derivatives:

  • Cytotoxicity Assessment : A study evaluated a series of thiazolidinones against various cancer cell lines and found that specific derivatives induced apoptosis through both intrinsic and extrinsic pathways, highlighting their potential as chemotherapeutic agents .
  • Antimicrobial Testing : Another research effort focused on synthesizing new thiazolidinone derivatives and testing their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Results indicated that specific modifications significantly enhanced antimicrobial activity .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare this thiazolidinone derivative, and what reaction conditions are critical for optimizing yield?

Answer:
The synthesis typically involves a multi-step process:

  • Schiff base formation : Condensation of a substituted aldehyde (e.g., 5-iodo-2-furaldehyde) with a thioamide precursor (e.g., thiourea derivatives) under acidic or basic conditions. highlights the use of 4-hydroxy-3-iodobenzaldehyde and sulfur-containing precursors in acidic media, forming a Schiff base intermediate .
  • Cyclization : The intermediate undergoes cyclization to form the thiazolidinone core. suggests using triethylamine (Et₃N) in DMF-water mixtures to facilitate cyclization, with yields dependent on reaction time (e.g., 24 hours) and temperature (room temperature) .
  • Key factors : pH control, solvent polarity (e.g., DMF for solubility), and stoichiometric ratios of reactants are critical. Recrystallization in ethyl acetate or acetic acid is often used for purification .

Advanced: How can researchers address discrepancies in crystallographic data refinement for this compound, particularly in resolving hydrogen bonding networks?

Answer:
Discrepancies often arise from disordered solvent molecules or weak electron density for hydrogen atoms. Methodological solutions include:

  • Data collection : Use high-resolution synchrotron radiation or low-temperature (e.g., 100 K) data to improve signal-to-noise ratios .
  • Software tools : Employ SHELXL (for small-molecule refinement) and WinGX (for graphical analysis) to model hydrogen bonding. utilized SHELXL to constrain hydrogen atom positions using riding models (C–H = 0.93 Å, O–H = 0.82 Å) .
  • Validation : Cross-validate with Fourier difference maps and check for R-factor convergence (e.g., wR < 0.1). resolved dimeric hydrogen-bonded motifs (R₂²(7) and R₂²(10) patterns) by analyzing intermolecular O–H···S and C–H···π interactions .

Basic: What spectroscopic techniques are essential for confirming the structure and purity of this compound?

Answer:

  • FT-IR : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1250 cm⁻¹). used IR to confirm thiazolidinone ring formation .
  • NMR : ¹H/¹³C NMR resolves substituent positions (e.g., Z/E isomerism via alkene proton coupling constants). reported aromatic protons at δ 6.8–7.5 ppm .
  • X-ray crystallography : Provides definitive proof of molecular geometry. achieved a final R-factor of 0.041 using a Bruker APEXII diffractometer .

Advanced: How can computational methods guide the design of derivatives with enhanced bioactivity?

Answer:

  • Molecular docking : Predict binding interactions with target proteins (e.g., HIV-1 gp41 in ). Docking software like AutoDock Vina can prioritize derivatives with optimal binding scores .
  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. correlated NMR chemical shifts with DFT-calculated charge distributions .
  • SAR studies : Modify substituents (e.g., iodofuryl vs. nitro groups) and evaluate bioactivity changes. found that replacing furan with pyrrole reduced anti-HIV activity due to altered ionic interactions .

Basic: What in vitro assays are standard for evaluating the biological activity of this compound?

Answer:

  • Antimicrobial assays : Disk diffusion or microbroth dilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anticancer screens : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values. highlights PDI inhibition in myeloma cells .
  • Enzyme inhibition : Fluorescence-based assays (e.g., protease or kinase inhibition) using purified enzymes .

Advanced: How do solvent polarity and reaction time influence the Z/E isomer ratio during synthesis?

Answer:

  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize the Z-isomer via dipole-dipole interactions, while non-polar solvents favor the E-isomer. achieved >90% Z-selectivity using DMF-water mixtures .
  • Kinetic vs. thermodynamic control : Shorter reaction times (2–4 hours) favor kinetic Z-products, while prolonged heating (24+ hours) may shift equilibrium toward the E-isomer. optimized reflux times to minimize isomerization .

Basic: What purification techniques are effective for isolating this compound from reaction byproducts?

Answer:

  • Column chromatography : Use silica gel with ethyl acetate/hexane gradients to separate polar byproducts .
  • Recrystallization : Ethyl acetate or methanol-water mixtures yield high-purity crystals. achieved 98% purity via acetic acid recrystallization .
  • TLC monitoring : Hexane:ethyl acetate (3:1) systems track reaction progress .

Advanced: How can researchers validate conflicting bioactivity results between studies, such as varying IC₅₀ values?

Answer:

  • Standardized protocols : Use identical cell lines (e.g., ATCC-certified), passage numbers, and assay conditions (e.g., 48-hour incubation) .
  • Control compounds : Include positive controls (e.g., doxorubicin for cytotoxicity) to calibrate inter-lab variability .
  • Dose-response curves : Perform triplicate experiments with statistical analysis (e.g., ANOVA) to confirm reproducibility. resolved discrepancies by re-testing under standardized conditions .

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